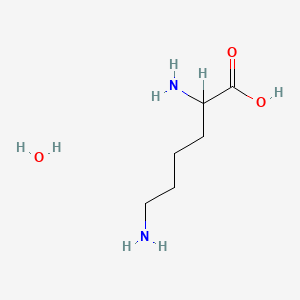

DL-Lysine monohydrate

Description

DL-Lysine monohydrate (CAS: 885701-25-7) is a racemic mixture of D- and L-lysine enantiomers combined with a water molecule. As an α-amino acid, it serves as a building block for protein biosynthesis and is widely used in biochemical research and pharmaceutical applications. It is commercially available through suppliers like MedChemExpress and Combi-Blocks, with stringent quality controls ensuring high purity (>98%) for scientific use . In contrast, L-Lysine monohydrate (CAS: 39665-12-8) has a solubility of >1500 g/L, suggesting similar solubility for the DL-form .

Properties

IUPAC Name |

2,6-diaminohexanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRUTVAFDWTKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370387 | |

| Record name | DL-Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885701-25-7 | |

| Record name | Lysine monohydrate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885701257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Lysine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSINE MONOHYDRATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2RV278UQA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Racemization of Chiral Lysine Salts

The core step in preparing DL-lysine monohydrate is the racemization of L-lysine or its hydrochloride salt to form the racemic mixture. Several approaches have been reported:

Acidic racemization with aldehyde catalysts:

L-lysine hydrochloride is dissolved in aqueous acetic acid (typically 60–90% by volume) and catalyzed by aromatic aldehydes such as salicylaldehyde or benzaldehyde. The mixture is heated to 80–105°C for 1–8 hours under reflux conditions to achieve racemization. This method avoids the use of harsh strong acid/base media and high pressures, offering a safer and more environmentally friendly alternative. The aldehyde acts as a catalyst facilitating racemization without introducing transition metal residues.High temperature and pressure racemization:

Another method involves racemization in an aqueous medium under sealed high-pressure conditions at 140–155°C and 0.36–0.54 MPa for 16–20 hours. This direct racemization simplifies downstream purification but requires specialized equipment to handle elevated temperature and pressure.

Desalting and Purification

After racemization, the DL-lysine salt contains residual acids and salts that must be removed:

Cation exchange column desalting:

The DL-lysine salt solid is dissolved in distilled water and passed through a cation exchange resin column (e.g., sodium-type 732 resin). The column is first washed with water, then eluted with 2.0 mol/L ammonia solution to remove hydrochloride or other acid salts. The eluate is concentrated under reduced pressure to syrupy consistency, typically below 50°C to avoid decomposition.Decolorization:

The concentrated DL-lysine solution is treated with activated carbon (3–5% acid activated carbon) at 45–55°C for 0.5–1 hour to remove colored impurities. After filtration to remove the carbon, the solution is ready for crystallization.

Crystallization and Drying

- The concentrated and decolorized DL-lysine solution is cooled to 25–30°C to induce crystallization. Ethanol is often added to facilitate recrystallization and improve purity. The solid this compound is filtered, washed with ethanol, and dried under vacuum at 40°C to yield the final product with high purity and yield (typically above 90%).

Summary Table of Typical Process Parameters

| Step | Conditions / Reagents | Notes |

|---|---|---|

| Racemization | L-lysine HCl + 60–90% acetic acid + salicylaldehyde (15–45% mass) | 80–105°C, 1–8 h reflux |

| or direct in water at 140–155°C, 0.36–0.54 MPa, 16–20 h | High pressure method | |

| Desalting | Dissolve DL-lysine salt in water; cation exchange resin column | Wash with water, elute with 2.0 M NH3 |

| Decolorization | Activated carbon 3–5%, 45–55°C, 0.5–1 h | Filtration to remove carbon |

| Crystallization | Cool to 25–30°C, add ethanol for recrystallization | Filter and wash with ethanol |

| Drying | Vacuum drying at 40°C | Yield ~90–92%, optical rotation ~+0.1° |

Research Findings and Industrial Relevance

The aldehyde-catalyzed racemization method is favored for its mild conditions, environmental friendliness, and high yield (up to 91.6%). The use of salicylaldehyde as a catalyst is particularly effective.

The high temperature and pressure racemization method reduces the number of purification steps but requires robust equipment and careful control of reaction parameters to prevent decomposition.

Cation exchange resin desalting effectively removes acid residues without introducing metal contaminants, ensuring product purity suitable for pharmaceutical applications.

Decolorization with activated carbon is essential to obtain a visually pure product and improve overall quality.

Chemical Reactions Analysis

Types of Reactions: DL-Lysine monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lysine derivatives.

Reduction: Reduction reactions can modify the amino groups.

Substitution: The amino groups can participate in substitution reactions to form different lysine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

Oxidation: Produces lysine derivatives with modified functional groups.

Reduction: Results in reduced lysine compounds.

Substitution: Forms various lysine-based compounds with different functional groups.

Scientific Research Applications

Animal Feed Supplementation

DL-lysine is primarily recognized for its role as an essential amino acid in animal nutrition. It is crucial for the growth and development of livestock, poultry, and aquaculture species. The European Food Safety Authority (EFSA) has evaluated the safety and efficacy of DL-lysine monohydrochloride (HCl) and concentrated liquid forms produced from genetically modified strains of Corynebacterium glutamicum. These products are used as nutritional additives in animal feed to optimize protein intake.

- Lysine Content : The average lysine content in various batches has been reported at approximately 79.5% on an 'as is' basis, with chloride content averaging around 19% .

- Safety Assessments : Studies indicate that these lysine forms are safe for target species, consumers, and the environment, with no significant safety concerns associated with their use in animal feeds .

| Form | Lysine Content (%) | Chloride Content (%) | Water Content (%) |

|---|---|---|---|

| DL-Lysine HCl | 79.5 | 19.1 | 0.1 |

| Concentrated Liquid Lysine | 50 | N/A | 43.5 |

Human Nutrition

DL-lysine is also utilized in dietary supplements aimed at enhancing health and well-being. It plays a role in calcium absorption, hormone production, and the synthesis of collagen.

- Immune Support : Research suggests that lysine supplementation may help reduce the frequency of herpes simplex virus outbreaks .

- Muscle Recovery : Athletes often use lysine to support muscle recovery post-exercise due to its role in protein synthesis.

Drug Formulation

DL-lysine monohydrate is involved in the formulation of various pharmaceutical products due to its stabilizing properties. It is used as an excipient in drug formulations to enhance solubility and bioavailability.

- Stability Studies : X-ray crystallography studies have shown that lysine forms stable complexes with other compounds, which can be beneficial for drug delivery systems .

Therapeutic Uses

Lysine has been studied for its potential therapeutic effects against certain conditions:

- Anxiety Reduction : Some studies indicate that lysine supplementation may help reduce anxiety levels by affecting serotonin receptors .

- Cold Sores Management : Clinical trials suggest that lysine can help manage cold sores caused by herpes simplex virus by inhibiting viral replication.

Protein Synthesis Studies

DL-lysine is frequently used in biochemical research to study protein synthesis mechanisms:

- Enzymatic Reactions : It serves as a substrate for various enzymatic reactions involved in amino acid metabolism.

- Structural Biology : Lysine's unique chemical properties make it a valuable component in studying protein structure and function through crystallography .

Case Study: Poultry Nutrition

A study conducted on broiler chickens demonstrated that the inclusion of DL-lysine HCl improved growth rates and feed conversion ratios significantly compared to control groups lacking adequate lysine levels.

Case Study: Human Clinical Trials

In a controlled trial involving individuals with recurrent herpes simplex infections, participants taking lysine supplements showed a marked decrease in outbreak frequency compared to those receiving a placebo .

Mechanism of Action

DL-Lysine monohydrate exerts its effects through several mechanisms:

Protein Synthesis: It is incorporated into proteins during translation.

Enzyme Function: Acts as a substrate for various enzymes.

Antiviral Activity: Inhibits the replication of arginine-rich viruses like herpes simplex virus by competing with arginine

Comparison with Similar Compounds

Chemical Properties :

- DL-Lysine monohydrate: $ \text{C}6\text{H}{14}\text{N}2\text{O}2 \cdot \text{H}_2\text{O} $, CAS 885701-25-7 .

- DL-Lysine monohydrochloride: $ \text{C}6\text{H}{14}\text{N}2\text{O}2 \cdot \text{HCl} $, CAS 70-53-1 .

Comparison with L-Lysine Monohydrate

Structural and Functional Differences :

- Chirality : L-Lysine is the biologically active enantiomer, while DL-Lysine is a racemic mixture with reduced bioactivity in metabolic pathways .

- Solubility: L-Lysine monohydrate has a solubility >1500 g/L, whereas this compound’s solubility is inferred to be similar but may vary due to stereochemical effects .

- Applications : L-Lysine is preferred in therapeutic contexts (e.g., dietary supplements), while DL-Lysine is used in research settings requiring cost-effective racemic mixtures .

Comparison with Lysine Acetylsalicylate (LAS)

Chemical Profile :

- Lysine Acetylsalicylate: $ \text{C}{15}\text{H}{22}\text{N}2\text{O}6 $, combining DL-Lysine and acetylsalicylic acid (ASA). It is water-soluble and used for intravenous pain management .

Functional Contrast :

- This compound: Serves as a basic amino acid in biochemical studies.

- LAS: A therapeutic derivative designed for enhanced solubility and rapid drug delivery. It is the only soluble aspirin formulation approved for intravenous use .

Comparison with Other DL-Amino Acids

This compound shares similarities with DL-alanine, DL-arginine, and DL-glutamic acid in crystallization protocols and buffer systems. For example:

- Crystallization: DL-Lysine monohydrochloride is used alongside DL-glutamic acid monohydrate and DL-alanine in Morpheus conditions to stabilize protein crystals .

- Aggregation Patterns : In complexes with pimelic acid, DL-Lysine forms hydrogen-bonded dimers similar to DL-arginine, though spatial arrangements differ due to side-chain variations .

Crystallographic and Structural Comparisons

This compound and its salts exhibit distinct aggregation behaviors:

- DL-Lysine Hemipimelate: Forms alternating amino acid and pimelate layers, stabilized by hydrogen bonds .

- DL-Lysine Hydrochloride : Participates in ionic interactions in crystallization buffers, critical for obtaining high-resolution protein crystals (e.g., human aldo-keto reductase 1C3) .

Data Tables

Table 1: Key Properties of this compound and Analogues

Biological Activity

DL-Lysine monohydrate, a racemic mixture of the D- and L- forms of lysine, is an essential amino acid that plays a critical role in various biological processes. This article delves into its biological activity, safety, efficacy, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of this compound

DL-Lysine is primarily used in dietary supplements and animal feed due to its importance in protein synthesis and metabolic functions. The L-form of lysine is biologically active and essential for human health, while the D-form has limited biological activity.

Biological Functions

1. Nutritional Role:

Lysine is crucial for protein synthesis, hormone production, and enzyme function. It helps in calcium absorption and plays a role in the formation of collagen, which is vital for skin, bones, and connective tissues.

2. Immune System Support:

Lysine has been shown to enhance immune function by promoting the production of antibodies and supporting the body's defense mechanisms against infections.

3. Neurotransmitter Regulation:

Research indicates that L-lysine may influence neurotransmitter activity, particularly in conditions like schizophrenia. A study found that L-lysine treatment resulted in a significant decrease in positive symptoms of schizophrenia as measured by the Positive And Negative Syndrome Scale (PANSS) .

Safety Profile

This compound has been evaluated for safety across various studies. It is generally considered safe for consumption with no significant adverse effects reported:

- Toxicity: Studies indicate that L-lysine HCl produced by Corynebacterium glutamicum is non-toxic by inhalation and does not irritate skin or eyes .

- Dosage: In clinical trials involving patients with schizophrenia, a dosage of 6 g/day was well tolerated without inducing adverse side effects .

Efficacy Studies

The efficacy of this compound has been documented in several studies:

- Nutritional Efficacy: In animal studies, lysine supplementation has been shown to improve growth rates and overall health in non-ruminant species .

- Clinical Applications: A clinical trial demonstrated that L-lysine significantly increased blood concentrations and improved symptom severity in schizophrenia patients .

Case Studies

- Schizophrenia Treatment:

- Animal Growth Studies:

Data Tables

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Schizophrenia Trial | 10 patients | 6 g/day | 4 weeks | Significant decrease in PANSS positive symptoms |

| Animal Growth Study | Poultry | Varies | 8 weeks | Improved growth rates with lysine supplementation |

Q & A

Q. How can researchers design statistically robust experiments to study this compound’s role in polymer hydrogel formation?

- Methodology : Apply response surface methodology (RSM) with factors like pH (4–10), temperature (25–60°C), and crosslinking agent concentration. Use dynamic mechanical analysis (DMA) to measure gel elasticity and swelling ratios. Reference studies on poly(α-DL-lysine) gels to interpret pH-dependent behavior .

Q. What advanced analytical techniques differentiate this compound from degradation byproducts in complex matrices?

- Methodology : Combine high-resolution LC-MS/MS with ion mobility spectrometry to separate isomers and adducts. For quantification, use isotope dilution assays with internal standards like 5-hydroxy-DL-lysine-d9 . Confocal Raman microscopy can spatially resolve degradation hotspots in solid formulations .

Methodological & Safety Considerations

Q. How should researchers handle discrepancies in optical rotation data for this compound batches?

- Methodology : Calibrate polarimeters with certified reference materials (CRMs) and validate solvent purity (e.g., water content ≤0.1%). If inconsistencies persist, assess enantiomeric excess via chiral HPLC using a Crownpak CR(+) column .

Q. What safety protocols are critical when using this compound in crystallization trials?

Q. How can researchers validate the purity of commercial this compound for sensitive assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.